molecular formula C9H5Br2NO B1667947 Broxyquinoline CAS No. 521-74-4

Broxyquinoline

Cat. No.: B1667947
CAS No.: 521-74-4
M. Wt: 302.95 g/mol
InChI Key: ZDASUJMDVPTNTF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Broxyquinoline is a potent compound with antifungal activity .

Mode of Action

It is known that the activity of this compound can be blocked by iron, copper, or zinc supplementation , suggesting that these elements may interact with the compound or its targets.

Biochemical Pathways

Given its antifungal activity, it is likely that this compound interferes with essential biological processes in fungi .

Result of Action

It has been identified as one of the most potent compounds with antifungal activity during screening of diverse chemical compound libraries against aspergillus fumigatus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of iron, copper, or zinc can block the activity of this compound . This suggests that the compound’s action may be sensitive to the metal ion concentration in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Broxyquinoline can be synthesized through the bromination of 8-hydroxyquinoline. The reaction typically involves the use of bromine in an organic solvent such as acetic acid. The process is carried out under controlled conditions to ensure the selective bromination at the 5 and 7 positions of the quinoline ring .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized to achieve high yields and purity. The crude product is then purified through crystallization or sublimation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Broxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different biological and chemical properties .

Properties

IUPAC Name

5,7-dibromoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDASUJMDVPTNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045849
Record name Broxyquinoline
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Molecular Weight

302.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521-74-4
Record name 5,7-Dibromo-8-hydroxyquinoline
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Record name Broxyquinoline [INN:DCF]
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Record name Broxyquinoline
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Record name 8-Quinolinol, 5,7-dibromo-
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Record name Broxyquinoline
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Record name Broxyquinoline
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Record name BROXYQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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